Methyl 2-amino-4-cyclohexyl-butanoate
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Overview
Description
Methyl 2-amino-4-cyclohexyl-butanoate is an organic compound with the molecular formula C11H21NO2 It is a derivative of butanoic acid, featuring an amino group and a cyclohexyl group attached to the butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-4-cyclohexyl-butanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-4-cyclohexyl-butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of acid chlorides. In this approach, 2-amino-4-cyclohexyl-butanoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. The acid chloride is then reacted with methanol to form the ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and efficient separation techniques. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-cyclohexyl-butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-amino-4-cyclohexyl-butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-cyclohexyl-butanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-phenyl-butanoate: Similar structure but with a phenyl group instead of a cyclohexyl group.
Methyl 2-amino-4-methyl-butanoate: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
Methyl 2-amino-4-cyclohexyl-butanoate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
methyl 2-amino-4-cyclohexylbutanoate |
InChI |
InChI=1S/C11H21NO2/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h9-10H,2-8,12H2,1H3 |
InChI Key |
KCVPRRNRTQVESK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC1CCCCC1)N |
Origin of Product |
United States |
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